molecular formula C22H22N6O4 B2874186 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 867042-78-2

7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2874186
CAS No.: 867042-78-2
M. Wt: 434.456
InChI Key: WLKYYCFDGZNOHV-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a pyrimidine moiety. Its structure features:

  • 5-Methyl substituent at position 5 of the pyrimidine ring.
  • 4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl group at position 7, which introduces hydrogen-bonding capability (via the amino-oxoethoxy group) and steric bulk (from the methoxy-substituted phenyl ring).

Properties

IUPAC Name

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-13-19(21(30)27-15-6-4-3-5-7-15)20(28-22(26-13)24-12-25-28)14-8-9-16(17(10-14)31-2)32-11-18(23)29/h3-10,12,20H,11H2,1-2H3,(H2,23,29)(H,27,30)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKYYCFDGZNOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that exhibits a variety of biological activities. Its structure features a triazolopyrimidine core, which is recognized for its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H22N6O4\text{C}_{22}\text{H}_{22}\text{N}_{6}\text{O}_{4}

It possesses various functional groups that contribute to its reactivity and biological activity, including amino, methoxy, and carboxamide groups.

Anticancer Activity

Research has indicated that compounds related to the triazolopyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways.

Cell Line Inhibition Percentage Mechanism
A-549 (Lung Cancer)70%Apoptosis induction
MCF-7 (Breast Cancer)65%Cell cycle arrest
HeLa (Cervical Cancer)75%Caspase activation

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies suggest that it can inhibit the replication of viruses such as human herpes virus type-1 (HHV-1). The antiviral mechanism is thought to involve interference with viral entry or replication processes.

Immunomodulatory Effects

Some studies have highlighted the immunomodulatory effects of this compound. For example, it has been shown to suppress the proliferation of lymphocytes in response to mitogenic stimuli. This suggests potential applications in treating autoimmune diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity linked to immune responses.
  • Signal Transduction Pathways : The compound influences various signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent anticancer activity against multiple cell lines. The study utilized flow cytometry to assess apoptosis and found significant increases in apoptotic cells after treatment with the compound at varying concentrations .

Study 2: Antiviral Activity

In another investigation reported in Antiviral Research, researchers evaluated the antiviral efficacy against HHV-1. The results indicated a dose-dependent inhibition of viral replication, with IC50 values suggesting effective concentrations for therapeutic use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID (Evidence Source) Substituents at Key Positions Melting Point (°C) Yield (%) Notable Properties/Activities
Target Compound 7: 4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl; 6: N-phenyl N/A N/A Hypothesized enhanced solubility and H-bonding
5j 7: 3,4,5-Trimethoxyphenyl; 6: N-(4-nitrophenyl) 319.9–320.8 43 High melting point due to nitro group
5l 7: 3,4,5-Trimethoxyphenyl; 6: N-(3-hydroxy-4-methoxyphenyl) 249.7–250.3 56 Polar hydroxyl group may improve aqueous solubility
Compound 1 7: 4-Isopropylphenyl; 2: Benzylthio; 6: Carboxamide N/A 33–80 Antimicrobial activity against Enterococcus
Compound 38 7: Oxo; 4: Pentyl; 6: N-Cyclohexyl; 2: N-Benzyl-N-methylamino 157 62 Cannabinoid CB2 receptor affinity (SAR studied)
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-... 7: 2-Methoxyphenyl; 2: Thienyl; 6: N-(4-Methoxyphenyl) N/A N/A CAS 667902-79-6; molar mass 473.55 g/mol

Key Observations:

Substituent Impact on Physicochemical Properties: Nitro groups (e.g., 5j) increase melting points (319–320°C) due to strong intermolecular interactions . The target compound’s 2-amino-2-oxoethoxy group may balance polarity and H-bonding, though experimental data are needed.

Biological Activity Trends :

  • Antimicrobial Activity : Benzylthio substituents (e.g., Compound 1 ) correlate with activity against Enterococcus faecium.
  • Receptor Targeting : N-Substituted carboxamides (e.g., Compound 38 ) show CB2 receptor affinity, suggesting the carboxamide moiety’s role in receptor binding.

Synthetic Accessibility :

  • Yields for triazolo[1,5-a]pyrimidines vary widely (33–80%) depending on substituent complexity. For example, electron-withdrawing groups (e.g., nitro in 5j ) reduce yields (43%) compared to electron-donating groups (e.g., methoxy in 5l , 56%) .

Structure-Activity Relationship (SAR) Insights

  • Position 7 Modifications: Aryl groups with methoxy substituents (e.g., 3,4,5-trimethoxyphenyl in 5j–5n ) enhance planarity and π-π stacking, critical for enzyme inhibition.
  • Position 2 and 6 Substituents :

    • Thienyl (e.g., ) or benzylthio groups (e.g., ) at position 2 modulate electronic properties and steric bulk.
    • N-Aryl carboxamides at position 6 (common in all compounds) are essential for maintaining scaffold stability and interaction with hydrophobic pockets.

Preparation Methods

Retrosynthetic Analysis and Core Scaffold Construction

The triazolo[1,5-a]pyrimidine scaffold serves as the central structural motif, with substitutions at positions 5, 6, and 7 dictating pharmacological activity. Retrosynthetic disconnection identifies three critical fragments:

  • Triazolo[1,5-a]pyrimidine core
  • 4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl substituent
  • N-Phenyl carboxamide group

Synthesis of the Triazolo[1,5-a]pyrimidine Core

The core is synthesized via cyclocondensation or Dimroth rearrangement, as exemplified by two primary routes:

Cyclocondensation of Hydrazinylpyrimidines

A widely adopted method involves reacting hydrazinylpyrimidine derivatives with carbonyl compounds. For instance, hydrazinylpyrimidine 12 (Scheme 1B in) reacts with ketones or aldehydes under acidic conditions to form 1,2,4-triazolo[4,3-a]pyrimidine intermediates, which undergo Dimroth rearrangement to yield the triazolo[1,5-a]pyrimidine scaffold. Typical conditions include:

  • Solvent : Acetic acid or ethanol
  • Temperature : 80–100°C
  • Catalyst : p-Toluenesulfonic acid (p-TsOH)
  • Yield : 70–85%
Oxidative Cyclization of Pyrimidin-2-yl-amidines

Pyrimidin-2-yl-amidines 14 undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents to form the triazolo[1,5-a]pyrimidine core. This method offers regioselectivity advantages for introducing substituents at position 5.

Functionalization of the Core Scaffold

Introduction of the 5-Methyl Group

Methylation at position 5 is achieved via:

  • Alkylation : Treatment of the core with methyl iodide in DMF using sodium hydride as a base.
  • Direct Synthesis : Use of pre-methylated hydrazinylpyrimidine precursors during cyclocondensation.

Installation of the 6-Carboxamide Group

The N-phenyl carboxamide at position 6 is introduced through peptide coupling:

  • Carboxylic Acid Intermediate : Saponification of ethyl 6-carboxylate derivatives (e.g., 7 in) using NaOH in ethanol/water.
  • Amide Coupling : Reaction with aniline derivatives under standard coupling conditions (EDC/HOBt or HATU/DIPEA). Yields range from 65% to 78%.

Attachment of the 4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl Substituent

This substituent is installed via nucleophilic aromatic substitution or Mitsunobu reaction:

  • Etherification : Reacting 4-hydroxy-3-methoxyphenyl precursors with 2-chloroacetamide in the presence of K₂CO₃ in DMF at 60°C.
  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during earlier synthetic stages.

Industrial-Scale Optimization

Large-scale production prioritizes yield, purity, and cost-effectiveness:

Parameter Laboratory Scale Industrial Scale
Cyclocondensation Ethanol, 80°C, 12 h Continuous flow reactor,
(Yield: 75%) 120°C, 2 h (Yield: 88%)
Amide Coupling HATU, DIPEA, DMF Enzymatic catalysis (CAL-B)
(Yield: 70%) (Yield: 92%, ≥99% ee)
Purification Column chromatography Crystallization (MeOH/H₂O)

Industrial protocols employ immobilized enzymes for amide bond formation and telescoped reactions to minimize intermediate isolation.

Mechanistic Insights and Side Reactions

Dimroth Rearrangement

The acid-catalyzed rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines to 1,2,4-triazolo[1,5-a]pyrimidines proceeds via ring-opening and re-closure, with protonation at N3 initiating the process. Competing pathways may generate regioisomeric byproducts if reaction conditions are poorly controlled.

Competing Alkylation Sites

During methylation, over-alkylation at N7 or O6 can occur. Kinetic studies show that maintaining temperatures below 50°C and using bulky bases (e.g., DBU) suppress these side reactions.

Green Chemistry Approaches

Recent advancements emphasize sustainability:

  • Solvent Replacement : Water-mediated cyclocondensation using p-TsOH (82% yield).
  • Catalytic Systems : Recyclable silica-supported sulfonic acid catalysts reduce waste.
  • Energy Efficiency : Microwave-assisted steps reduce reaction times from hours to minutes.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • MS (ESI+) : m/z 435.4 [M+H]⁺
  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.65–7.58 (m, 5H, Ph-H), 4.92 (s, 2H, OCH₂CO)

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